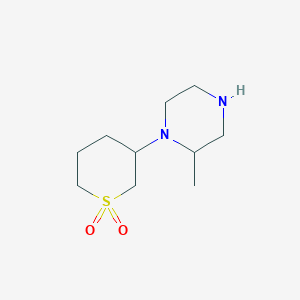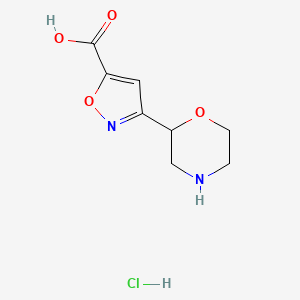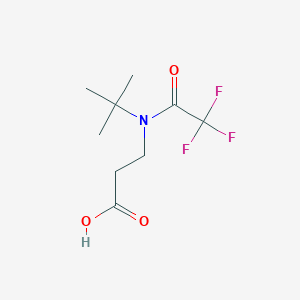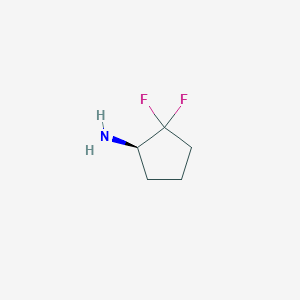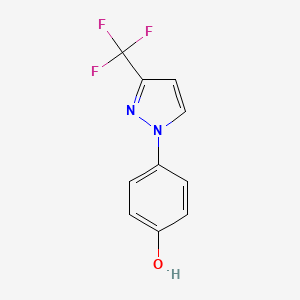
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols in very good to excellent yields without chromatographic purification.
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts to achieve the desired coupling, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of these methods allows for the efficient production of the compound in significant quantities, making it suitable for various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and phenol group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, bromine, and palladium catalysts. The reaction conditions vary depending on the desired transformation, with some reactions requiring mild conditions while others may necessitate harsher environments.
Major Products Formed
The major products formed from these reactions include various substituted phenols and pyrazole derivatives. These products can be further utilized in different scientific and industrial applications.
Aplicaciones Científicas De Investigación
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s chemical and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(3-(Trifluoromethyl)-1h-pyrazol-1-yl)phenol can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the pyrazole ring, resulting in different chemical properties and applications.
2-(Trifluoromethyl)phenol: Similar to 4-(Trifluoromethyl)phenol, this compound has the trifluoromethyl group in a different position, leading to variations in reactivity and use.
Trifluoromethylbenzenes: These compounds contain the trifluoromethyl group attached to a benzene ring and are used in various chemical and industrial applications.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties to the compound.
Propiedades
Fórmula molecular |
C10H7F3N2O |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
4-[3-(trifluoromethyl)pyrazol-1-yl]phenol |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-5-6-15(14-9)7-1-3-8(16)4-2-7/h1-6,16H |
Clave InChI |
CSIKHVSOVRXZHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=CC(=N2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
![4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13493335.png)
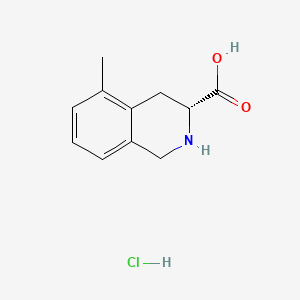
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)

![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)

